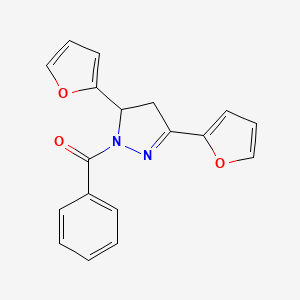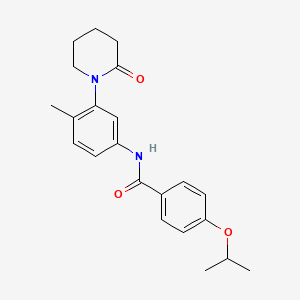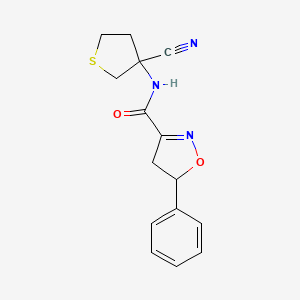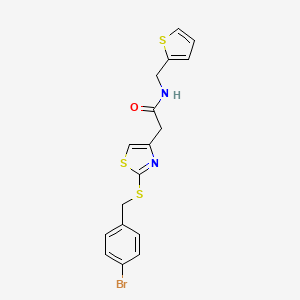
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole, also known as BDHPP, is a heterocyclic compound that has shown potential in various scientific fields. BDHPP has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been shown to bind to the catalytic domain of PARP-1 and inhibit its activity. This compound has also been shown to bind to the active site of 15-LOX and inhibit its activity. The binding of this compound to these enzymes results in the inhibition of their activity, which leads to the sensitization of cancer cells to chemotherapy and radiation therapy, and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which leads to the reduction of tumor growth. This compound has also been shown to reduce inflammation, which is beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its high yield of synthesis, its ability to inhibit the activity of PARP-1 and 15-LOX, and its potential in the treatment of cancer and inflammatory diseases. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole, including the development of new methods for its synthesis, the determination of its safety and efficacy in clinical trials, and the identification of new targets for its inhibition. This compound has shown potential in the treatment of cancer and inflammatory diseases, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown potential in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail. This compound has been shown to inhibit the activity of PARP-1 and 15-LOX, which has potential therapeutic applications in the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the safety and efficacy of this compound and to identify new targets for its inhibition.
Métodos De Síntesis
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been synthesized using various methods, including the reaction of 2-acetylfuran and benzoylhydrazine in the presence of acetic acid, and the reaction of 2-furyl ketone and benzoylhydrazine in the presence of acetic acid. The yield of this compound using these methods has been reported to be around 80%.
Aplicaciones Científicas De Investigación
1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has been used in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. Inhibition of PARP-1 activity has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit the activity of the enzyme 15-lipoxygenase (15-LOX), which is involved in the synthesis of leukotrienes, which play a role in inflammation.
Propiedades
IUPAC Name |
[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-18(13-6-2-1-3-7-13)20-15(17-9-5-11-23-17)12-14(19-20)16-8-4-10-22-16/h1-11,15H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUQWTCVAMDYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2649894.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2649895.png)
![2-Amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2649896.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2649902.png)
![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)
![1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B2649906.png)


![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)


![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2649912.png)
![2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2649915.png)